molecular formula C26H38O6 B14781051 [(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate

[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate

Cat. No.: B14781051
M. Wt: 446.6 g/mol
InChI Key: FZCHYNWYXKICIO-AWVQXNKLSA-N
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Description

Cortisol 17-valerate, also known as hydrocortisone 17-valerate, is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisol, a naturally occurring glucocorticoid hormone produced by the adrenal cortex. Cortisol 17-valerate is commonly used in topical formulations to treat various skin conditions, such as eczema, dermatitis, and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cortisol 17-valerate involves the esterification of cortisol with valeric acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of cortisol 17-valerate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cortisol 17-valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cortisol 17-valerate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its effects on cellular processes, such as inflammation and immune response.

    Medicine: Widely used in dermatology to treat inflammatory skin conditions. It is also studied for its potential use in treating endocrine disorders and autoimmune diseases.

    Industry: Employed in the formulation of topical creams and ointments for therapeutic use

Mechanism of Action

Cortisol 17-valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cortisol 17-valerate is unique due to its moderate potency and favorable safety profile. It is effective in treating a wide range of inflammatory skin conditions with minimal systemic absorption, reducing the risk of side effects compared to more potent corticosteroids .

Properties

Molecular Formula

C26H38O6

Molecular Weight

446.6 g/mol

IUPAC Name

[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18?,19?,20?,23?,24-,25-,26-/m0/s1

InChI Key

FZCHYNWYXKICIO-AWVQXNKLSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO

Origin of Product

United States

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